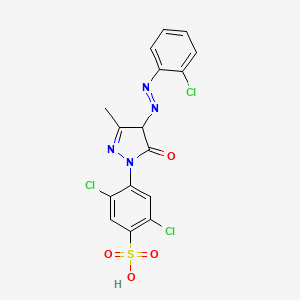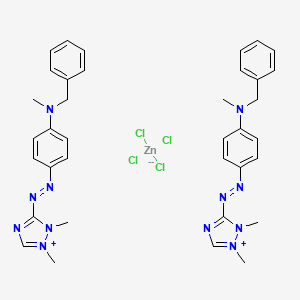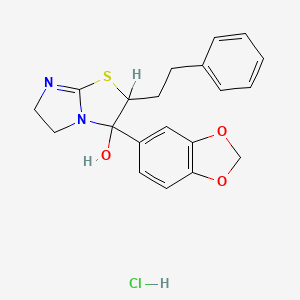
Imidazo(2,1-b)thiazol-3-ol, 3-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Imidazo(2,1-b)thiazol-3-ol, 3-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride” is a complex organic compound that belongs to the class of imidazo-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in the molecule suggests that it may exhibit a range of chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Imidazo(2,1-b)thiazol-3-ol, 3-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo-thiazole core: This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Introduction of the benzodioxolyl group: This step may involve the use of a benzodioxole derivative in a substitution reaction.
Addition of the phenylethyl group: This can be done through alkylation reactions using phenylethyl halides.
Formation of the monohydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazo-thiazole core, potentially yielding dihydro derivatives.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new therapeutic agents.
Antimicrobial Activity: May exhibit activity against a range of microbial pathogens.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of “Imidazo(2,1-b)thiazol-3-ol, 3-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride” likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)thiazole derivatives: Compounds with similar core structures but different substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Phenylethyl derivatives: Compounds with phenylethyl groups attached to various cores.
Uniqueness
The uniqueness of “Imidazo(2,1-b)thiazol-3-ol, 3-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride” lies in its combination of multiple functional groups and complex structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
86346-90-9 |
|---|---|
Molecular Formula |
C20H21ClN2O3S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C20H20N2O3S.ClH/c23-20(15-7-8-16-17(12-15)25-13-24-16)18(26-19-21-10-11-22(19)20)9-6-14-4-2-1-3-5-14;/h1-5,7-8,12,18,23H,6,9-11,13H2;1H |
InChI Key |
YEJJHIFUYDAJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=CC4=C(C=C3)OCO4)O)CCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




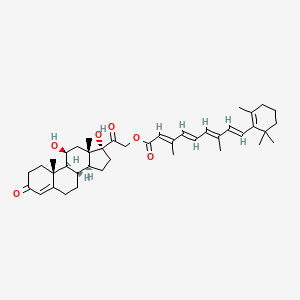
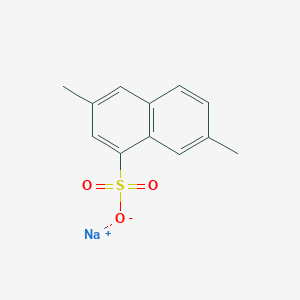
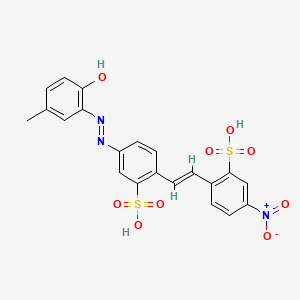
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
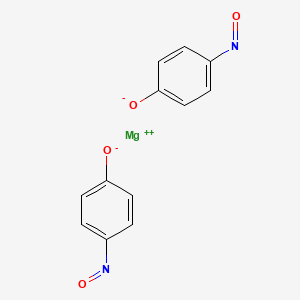
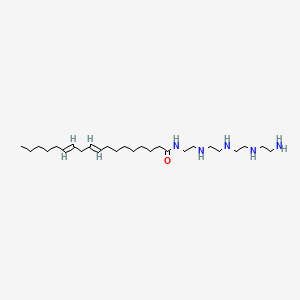
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)


